2-(4-Nitrophenyl)-1H-imidazo(4,5-b)pyridine 2-(4-Nitrophenyl)-1H-imidazo(4,5-b)pyridine
Brand Name: Vulcanchem
CAS No.: 63581-48-6
VCID: VC15933867
InChI: InChI=1S/C12H8N4O2/c17-16(18)9-5-3-8(4-6-9)11-14-10-2-1-7-13-12(10)15-11/h1-7H,(H,13,14,15)
SMILES:
Molecular Formula: C12H8N4O2
Molecular Weight: 240.22 g/mol

2-(4-Nitrophenyl)-1H-imidazo(4,5-b)pyridine

CAS No.: 63581-48-6

Cat. No.: VC15933867

Molecular Formula: C12H8N4O2

Molecular Weight: 240.22 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Nitrophenyl)-1H-imidazo(4,5-b)pyridine - 63581-48-6

Specification

CAS No. 63581-48-6
Molecular Formula C12H8N4O2
Molecular Weight 240.22 g/mol
IUPAC Name 2-(4-nitrophenyl)-1H-imidazo[4,5-b]pyridine
Standard InChI InChI=1S/C12H8N4O2/c17-16(18)9-5-3-8(4-6-9)11-14-10-2-1-7-13-12(10)15-11/h1-7H,(H,13,14,15)
Standard InChI Key SNEPVAQSJPTXCK-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(N=C1)N=C(N2)C3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Synthetic Strategies for 2-(4-Nitrophenyl)-1H-Imidazo[4,5-b]pyridine

Nucleophilic Aromatic Substitution (SNAr) and Reduction

The synthesis of imidazo[4,5-b]pyridine derivatives typically begins with 2-chloro-3-nitropyridine (1), which undergoes sequential functionalization. In a metal- and base-free approach, 1 reacts with primary amines via SNAr in a H2O-isopropyl alcohol (IPA) medium at 80°C for 2 hours, yielding N-substituted pyridine-2-amines (2) . Subsequent reduction of the nitro group using Zn/NH4HCO3 in aqueous ethanol produces pyridine-2,3-diamines (3), which serve as intermediates for cyclization .

Heterocyclization with 4-Nitrobenzaldehyde

Cyclization of 3 with 4-nitrobenzaldehyde in H2O-IPA at 85°C for 10 hours facilitates imine formation, followed by intramolecular cyclization and aromatization to yield 2-(4-nitrophenyl)-1H-imidazo[4,5-b]pyridine (4) . Time-dependent ¹H NMR studies confirm the reaction proceeds via an imine intermediate (A), which cyclizes to form a dihydroimidazo[4,5-b]pyridine (X) before aromatizing to the final product .

Table 1: Reaction Conditions and Yields for Key Synthesis Steps

StepReagents/ConditionsYield (%)
SNArH2O-IPA, 80°C, 2 h85–92
Nitro ReductionZn/NH4HCO3, EtOH-H2O, 45 min90
Cyclization4-Nitrobenzaldehyde, H2O-IPA, 85°C, 10 h88

Spectroscopic Characterization

NMR Analysis

The ¹H NMR spectrum of 2-(4-nitrophenyl)-1H-imidazo[4,5-b]pyridine (4d analog) in CDCl3 exhibits distinct aromatic signals: δ 8.39 ppm (d, J = 4.4 Hz, 1H, H5), 8.34 ppm (d, J = 8.0 Hz, 2H, nitroaryl H2/H6), and 7.95 ppm (d, J = 8.0 Hz, 2H, nitroaryl H3/H5) . The imidazole proton resonates at δ 7.24 ppm (dd, J = 8.0, 4.4 Hz, 1H, H7). Alkyl chains from substituents, if present, appear between δ 4.49 and 1.32 ppm .

Table 2: Key ¹³C NMR Chemical Shifts (CDCl3)

Carbon Positionδ (ppm)Assignment
C2151.9Imidazo C2 (nitroaryl)
C4a148.8Pyridine C4a
C7a144.8Imidazole C7a
Nitroaryl C1136.8Quaternary carbon

Infrared (IR) and Mass Spectrometry

IR spectra show characteristic absorptions at 1593 cm⁻¹ (C═N stretch) and 1340 cm⁻¹ (NO2 symmetric stretch) . High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]+ at m/z 349.1668, consistent with the formula C20H21N4O2 .

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